4-Fluorophenyl 4-amino-2-hydroxybenzoate
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Overview
Description
4-Fluorophenyl 4-amino-2-hydroxybenzoate is an organic compound that belongs to the class of aromatic esters This compound is characterized by the presence of a fluorophenyl group, an amino group, and a hydroxybenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluorophenyl 4-amino-2-hydroxybenzoate typically involves the esterification of 4-amino-2-hydroxybenzoic acid with 4-fluorophenol. This reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is conducted under reflux conditions with an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-Fluorophenyl 4-amino-2-hydroxybenzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Fluorophenyl 4-amino-2-hydroxybenzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Fluorophenyl 4-amino-2-hydroxybenzoate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
4-Fluorophenyl 4-amino-2-hydroxybenzoate: shares similarities with compounds like 4-hydroxybenzoic acid and 4-fluorophenyl esters.
4-Hydroxybenzoic acid: Known for its use in the synthesis of parabens, which are widely used as preservatives.
4-Fluorophenyl esters: These compounds are studied for their potential biological activities and applications in material science
Uniqueness
The presence of both fluorine and amino groups enhances its versatility in chemical synthesis and biological research .
Properties
CAS No. |
56356-27-5 |
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Molecular Formula |
C13H10FNO3 |
Molecular Weight |
247.22 g/mol |
IUPAC Name |
(4-fluorophenyl) 4-amino-2-hydroxybenzoate |
InChI |
InChI=1S/C13H10FNO3/c14-8-1-4-10(5-2-8)18-13(17)11-6-3-9(15)7-12(11)16/h1-7,16H,15H2 |
InChI Key |
POZFKOMOVKSDHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OC(=O)C2=C(C=C(C=C2)N)O)F |
Origin of Product |
United States |
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